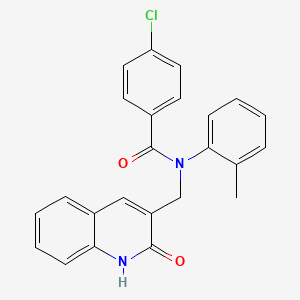
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an antitumor agent. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
In addition, this compound has also been studied for its potential applications in the field of materials science. It has been reported to exhibit excellent thermal stability and can be used as a building block for the synthesis of various functional materials.
作用机制
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its high potency and selectivity towards cancer cells. This compound has shown promising results in vitro and in vivo studies, making it a potential candidate for further development as an antitumor agent.
However, one of the limitations of using this compound is its low solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
未来方向
There are several future directions for the research and development of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is to optimize the synthesis method to improve the yield and purity of the final product. This can help to reduce the cost of production and increase the availability of this compound for further research.
Another direction is to further investigate the mechanism of action of this compound and identify potential targets for its antitumor activity. This can help to improve the efficacy and selectivity of this compound towards cancer cells.
Finally, future studies can focus on developing new formulations or delivery methods to improve the bioavailability and efficacy of this compound in vivo. This can help to overcome the limitations of its low solubility in water and improve its potential as an antitumor agent.
Conclusion
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is a chemical compound that has shown promising results as an antitumor agent and has potential applications in various fields, including materials science. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising candidate for further development as an antitumor agent.
合成方法
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with o-toluidine in the presence of triethylamine. The resulting product is then treated with 2-hydroxy-3-formylquinoline to obtain the final product. The yield of this synthesis method is reported to be around 70%.
属性
IUPAC Name |
4-chloro-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-6-2-5-9-22(16)27(24(29)17-10-12-20(25)13-11-17)15-19-14-18-7-3-4-8-21(18)26-23(19)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNOPUBRDFFIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)
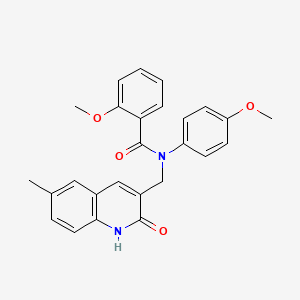


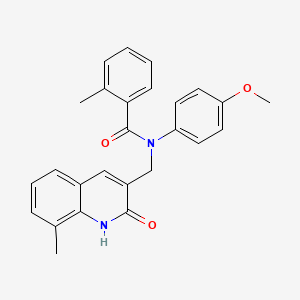
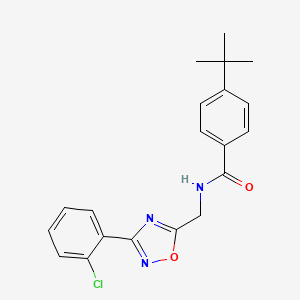
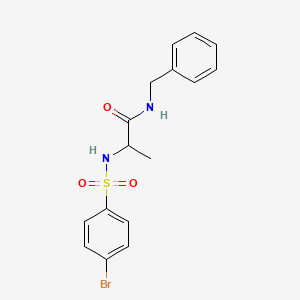

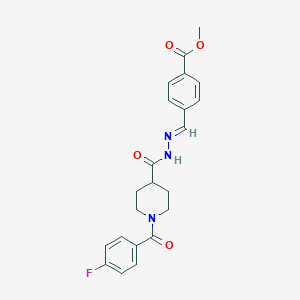
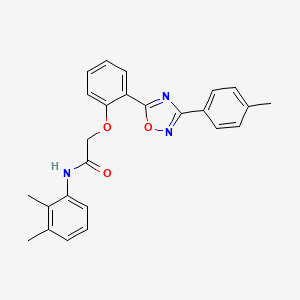
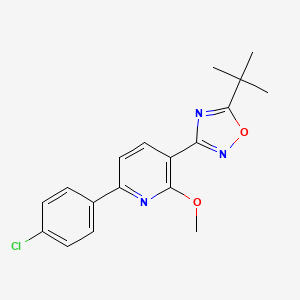
![1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7715670.png)
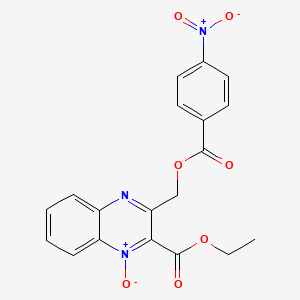
![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)